molecular formula C9H12ClNO4S2 B11719675 [4-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride

[4-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride

Cat. No.: B11719675
M. Wt: 297.8 g/mol
InChI Key: CVGMAEBCGFJGSX-UHFFFAOYSA-N
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Description

[4-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride is a specialized chemical building block of significant interest in medicinal chemistry, particularly in the discovery and optimization of novel therapeutics targeting cancer metabolism. Its core research value lies in its structural relation to a class of benzene-1,4-disulfonamide compounds identified as potent inhibitors of oxidative phosphorylation (OXPHOS) . OXPHOS is a critical metabolic pathway for energy production, and its inhibition is a promising therapeutic strategy for selective cancers, including pancreatic cancer, that are highly dependent on aerobic metabolism . Researchers utilize this compound as a key synthetic intermediate to develop small molecules that potently inhibit mitochondrial Complex I function. This inhibition depletes cellular ATP production in cancer cells forced to rely on mitochondrial respiration, leading to significant cytotoxicity and demonstrating efficacy in preclinical models . The reactive methanesulfonyl chloride group enables facile functionalization, allowing scientists to explore structure-activity relationships (SAR) and fine-tune properties like potency, selectivity, and metabolic stability in multi-parameter optimization campaigns . As a reagent, it is strictly for use in laboratory research to develop potential investigational compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12ClNO4S2

Molecular Weight

297.8 g/mol

IUPAC Name

[4-(dimethylsulfamoyl)phenyl]methanesulfonyl chloride

InChI

InChI=1S/C9H12ClNO4S2/c1-11(2)17(14,15)9-5-3-8(4-6-9)7-16(10,12)13/h3-6H,7H2,1-2H3

InChI Key

CVGMAEBCGFJGSX-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride typically involves the reaction of this compound with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to facilitate the conversion, and the product is purified through recrystallization or distillation.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then isolated and purified using techniques such as crystallization, filtration, and drying to ensure high purity and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (−SO₂Cl) serves as a primary site for nucleophilic substitution. Key reactions include:

Reaction with Amines

  • Reacts with primary/secondary amines to form sulfonamides. For example, treatment with N-methyl allyl amine in the presence of triethylamine yields amidine intermediates, which can cyclize under AlCl₃ catalysis to form 1,2,4-thiadiazine-1,1-dioxide derivatives (Table 1) .

  • Kinetic studies show that stronger nucleophiles (e.g., p-anisidine) react faster with monosubstituted sulfamoyl chlorides (k₂ ≈ 10–14 dm³ mol⁻¹ s⁻¹ in chloroform at 25°C) compared to disubstituted analogs (k₂ ≈ 10⁻⁵–10⁻⁶ dm³ mol⁻¹ s⁻¹) .

Reaction with Alcohols

  • Forms sulfonate esters under basic conditions. Mechanistically, this may proceed via sulfene (CH₂=SO₂) intermediates generated through E1cb elimination, followed by alcohol attack .

Electrophilic Cyclization

The compound participates in intramolecular cyclization to form heterocycles:

  • Reaction with unsaturated amines (e.g., 2-methylpropenylamine) in dichloromethane and AlCl₃ yields 1,2,4-thiadiazine-1,1-dioxides (e.g., 4a ) in quantitative yields (Table 1) .

  • Cyclization kinetics depend on Lewis acid catalysts: AlCl₃ and TiCl₄ achieve full conversion, while BF₃·Et₂O and ZnCl₂ show no reactivity .

Table 1 : Cyclization of [4-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl chloride derivatives under varying conditions

CatalystSolventTime (h)Conversion (%)
AlCl₃CH₂Cl₂24100
TiCl₄CH₂Cl₂24100
BF₃·Et₂OCH₂Cl₂240

Solvolysis and Hydrolysis Mechanisms

Solvolysis studies reveal a complex mechanism influenced by substituents:

  • Monosubstituted sulfamoyl chlorides (e.g., PhNHSO₂Cl) favor an elimination (E2 or E1cB) pathway in chloroform, with rates ~10⁶ times faster than disubstituted analogs .

  • Disubstituted derivatives (e.g., Ph₂NSO₂Cl) follow an SN2 mechanism. The steric bulk of the dimethylsulfamoyl group in this compound likely shifts reactivity toward elimination rather than direct substitution .

Reactivity with Organometallic Reagents

  • Reacts with alkyllithium reagents (e.g., methyllithium) to form sulfones. For example, treatment with lithium 2-methylpropenoxide yields β-chloro sulfones via electrophilic addition .

Complexation with Lewis Acids

  • Forms stable complexes with AlCl₃ and TiCl₄, which catalyze cyclization and substitution reactions. These interactions stabilize transition states, enhancing reaction efficiency .

Stability and By-Product Formation

  • Decomposes under aqueous conditions to release HCl and SO₂. By-products include phenyl chlorosulfate and phenyl N,N-dimethylsulfamate, particularly in reactions with excess trimethylamine .

  • Thermal decomposition above 150°C generates toxic sulfur oxides and hydrogen chloride .

Comparative Reactivity Insights

  • The dimethylsulfamoyl group (−N(Me)₂SO₂−) electron-withdrawing effects increase the electrophilicity of the sulfonyl chloride group, accelerating nucleophilic substitution.

  • Steric hindrance from the dimethyl group may suppress SN2 pathways, favoring elimination or concerted mechanisms in polar solvents .

Scientific Research Applications

Medicinal Chemistry Applications

A. Synthesis of Anticancer Agents
The compound is instrumental in synthesizing aminotetralin-derived sulfamides, which have shown promise as anticancer agents. These compounds are designed to inhibit specific biological pathways associated with cancer progression, making them valuable in cancer treatment protocols .

B. Acetylcholinesterase Inhibitors
Research indicates that derivatives of [4-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl chloride can act as acetylcholinesterase inhibitors. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's, where the inhibition of acetylcholinesterase can enhance cholinergic neurotransmission .

C. Antimicrobial Properties
Compounds derived from this compound have been evaluated for their antimicrobial activities. Studies have demonstrated effectiveness against various pathogens, including bacteria and fungi, suggesting potential uses in treating infections .

Chemical Synthesis Applications

A. Sulfonamide Synthesis
The compound serves as a key intermediate in synthesizing sulfonamides, a class of drugs known for their broad-spectrum antibacterial properties. The sulfonamide group is vital for the biological activity of these compounds, which are used to treat bacterial infections .

B. Esterification and Amidation Reactions
this compound is utilized in esterification and amidation reactions involving carboxylic acids and alcohols or amines. This application is significant in producing various esters and amides that are important in pharmaceuticals and agrochemicals .

Analytical Applications

A. Method Development for Drug Analysis
The compound has been involved in developing analytical methods, such as gas chromatography-mass spectrometry (GC-MS), for quantifying drug substances containing genotoxic impurities. This application is particularly relevant in ensuring the safety and efficacy of pharmaceutical products .

Case Studies and Research Findings

Study/Research Findings
Synthesis of aminotetralin-derived sulfamidesDemonstrated anticancer activity through targeted inhibition mechanisms .
Antimicrobial evaluationShowed effectiveness against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus; compounds exhibited significant antibacterial properties .
Development of GC-MS methodsAchieved high specificity and accuracy for analyzing genotoxic impurities; calibration curves showed excellent linearity (r² > 0.999) .

Mechanism of Action

The mechanism of action of [4-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride involves its ability to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of specific enzymes or alter the function of proteins by modifying their structure . The compound’s sulfonyl chloride group is highly reactive, allowing it to form stable sulfonamide bonds with amines, which are common functional groups in biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares [4-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl chloride with structurally related sulfonyl chlorides, focusing on substituent effects, physical properties, and reactivity trends.

Structural and Physical Properties

Compound Name CAS RN Substituents Molecular Weight Melting Point (°C) Key Features
This compound Not provided -SO₂N(CH₃)₂ (para) Unknown Unknown Steric bulk from dimethylamine; electron-withdrawing sulfamoyl group
[3-(Trifluoromethyl)phenyl]methanesulfonyl chloride 127162-96-3 -CF₃ (meta) 258.64 173–174 Meta-CF₃ increases symmetry, leading to higher melting point
[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride 163295-75-8 -CF₃ (para) 258.64 104–106 Para substitution reduces melting point vs. meta isomer
[4-(Difluoromethyl)phenyl]methanesulfonyl chloride 1211518-37-4 -CHF₂ (para) 240.65 Unknown Reduced fluorine content lowers molecular weight vs. CF₃ analogs
[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride 2353462-34-5 -Cl (meta), -CF₃ (para) 293.09 Unknown Chlorine addition increases molecular weight and potential electron-withdrawing effects

Key Observations:

  • Substituent Position : Meta-substituted trifluoromethyl derivatives exhibit higher melting points than para isomers due to enhanced crystal packing .
  • Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) and dimethylsulfamoyl (-SO₂N(CH₃)₂) groups enhance electrophilicity at the sulfonyl chloride moiety, though steric effects may offset reactivity gains.

Reactivity and Solvolysis Trends

Sulfonyl chlorides undergo solvolysis via nucleophilic substitution (SN2) or carbocation-mediated pathways, depending on substituent stability . For example:

  • Methanesulfonyl chloride and N,N-dimethylsulfamoyl chloride follow classical SN2 mechanisms, with solvolysis rates adhering to linear free-energy relationships (LFER) .
  • tert-Butyl sulfonyl chlorides decompose via carbocation intermediates due to the stability of the tert-butyl carbocation .

Comparison of Substituent Effects:

  • Trifluoromethyl Group (-CF₃) : Strong electron-withdrawing nature accelerates solvolysis by polarizing the S–Cl bond. Para-CF₃ derivatives may exhibit faster hydrolysis than meta isomers due to resonance effects.
  • Chlorine Substituents : Electron-withdrawing Cl atoms (e.g., in [3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride) further activate the sulfonyl chloride group but may introduce competing reaction pathways in polyhalogenated systems .

Biological Activity

[4-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl chloride is a sulfonamide derivative with significant potential in medicinal chemistry. Its biological activity has been investigated in various contexts, particularly its antimicrobial, anticancer, and antioxidant properties. This article compiles findings from diverse sources to provide a comprehensive overview of the compound's biological activities.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is often associated with various biological activities. The presence of the dimethylsulfamoyl moiety enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit notable antimicrobial properties. A study synthesized several sulfonamide compounds and assessed their antibacterial activities against gram-positive and gram-negative bacteria. Among the tested compounds, some derivatives demonstrated significant inhibition zones against Escherichia coli and Staphylococcus aureus, indicating that this compound may share similar antimicrobial efficacy due to its structural characteristics .

Table 1: Antibacterial Activity of Sulfonamide Derivatives

CompoundBacterial StrainZone of Inhibition (mm)MIC (μg/mL)
5aE. coli31 ± 0.127.81
9aS. aureus30 ± 0.127.81
ControlCiprofloxacin32 ± 0.127.81

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been explored extensively. A specific study highlighted that compounds similar to this compound exhibit inhibitory activity against human cancer cell lines by inducing apoptosis and cell cycle arrest . This suggests that the compound could be a candidate for further development in cancer therapy.

Case Study: Antitumor Efficacy
In vivo studies demonstrated that certain analogs of the compound effectively reduced tumor size in xenograft models, showcasing promising antitumor activity when administered orally . The mechanisms involved include the modulation of histone deacetylases, leading to enhanced acetylation of histones and subsequent gene expression changes associated with apoptosis.

Antioxidant Activity

Antioxidant assays have indicated that some sulfonamide derivatives possess moderate antioxidant capabilities, primarily through scavenging free radicals . The DPPH method was employed to evaluate the antioxidant activity, revealing that while some compounds exhibited low activity compared to standard antioxidants, they still contributed to reducing oxidative stress in cellular environments.

Table 2: Antioxidant Activity Assay Results

CompoundDPPH Inhibition (%)
Compound A16.75 ± 1.18
Compound B4.70 ± 1.88
ControlStandard Antioxidant

Mechanistic Insights

The mechanism of action for this compound involves nucleophilic substitution reactions facilitated by its sulfonamide group, which can interact with various biological macromolecules such as proteins and nucleic acids . This reactivity is crucial for its biological effects, including enzyme inhibition and disruption of microbial cell wall synthesis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for [4-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via sulfonation followed by chlorination. For example, sulfonation of a dimethylamine precursor (e.g., N,N-dimethylsulfamoylbenzylamine) using sulfur trioxide or chlorosulfonic acid, followed by reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the sulfonyl chloride group. Key parameters include:

  • Temperature control (0–5°C during sulfonation to prevent side reactions) .
  • Use of anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis .
  • Monitoring reaction progress via TLC or HPLC to optimize stoichiometric ratios .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of dimethylsulfamoyl and methanesulfonyl groups. For example, the methyl protons in the dimethylamino group typically resonate at δ 2.8–3.2 ppm .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated exact mass: ~289.6 g/mol) .
  • IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1170 cm⁻¹ (S-Cl stretching) .
  • HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm for purity assessment .

Q. How should researchers safely handle and store this compound to prevent degradation?

  • Methodology :

  • Storage : Under inert gas (argon/nitrogen) at 2–8°C to avoid moisture-induced hydrolysis .
  • Handling : Use glove boxes or fume hoods with PPE (nitrile gloves, lab coats) to prevent skin/eye contact. Avoid water exposure, as it releases toxic HCl gas .
  • Waste Disposal : Neutralize with sodium bicarbonate before disposal in designated organic waste containers .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Kinetic studies using 35^{35}Cl NMR or conductivity measurements to track chloride release during reactions with amines or alcohols .
  • Computational modeling (DFT) to analyze electrophilicity at the sulfonyl chloride group, influenced by electron-withdrawing dimethylsulfamoyl substituents .
  • Competition experiments with competing nucleophiles (e.g., water vs. alcohols) to determine selectivity .

Q. How can researchers identify and mitigate side products during its use as a sulfonating agent?

  • Methodology :

  • Byproduct Analysis : LC-MS or GC-MS to detect hydrolyzed products (e.g., sulfonic acids) or dimerization artifacts .
  • Optimization : Use scavengers (e.g., molecular sieves) to absorb moisture or excess SOCl₂ to suppress hydrolysis .
  • Crystallography : Single-crystal X-ray diffraction (as in ) to confirm structural integrity and rule out stereochemical anomalies.

Q. What role does this compound play in synthesizing bioactive molecules, such as enzyme inhibitors?

  • Methodology :

  • Drug Design : As a sulfonating agent, it introduces sulfonamide groups into pharmacophores. For example, sulfonamide-containing inhibitors of carbonic anhydrase or proteases .
  • Structure-Activity Relationship (SAR) : Compare bioactivity of derivatives with varying substituents on the phenyl ring (e.g., electron-withdrawing vs. donating groups) .
  • In Vitro Assays : Measure IC₅₀ values against target enzymes using fluorometric or calorimetric methods .

Q. How does its electronic structure influence interactions in supramolecular chemistry or material science?

  • Methodology :

  • Electron Density Analysis : X-ray photoelectron spectroscopy (XPS) to assess sulfur and chlorine electron environments .
  • Thermal Stability : TGA/DSC to study decomposition pathways (e.g., HCl release at ~190–200°C) .
  • Polymer Applications : Incorporate into sulfonated polymers for proton-exchange membranes; measure conductivity via impedance spectroscopy .

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